4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate

Description

Structural Identification and Nomenclature

IUPAC Systematic Nomenclature and CAS Registry Analysis

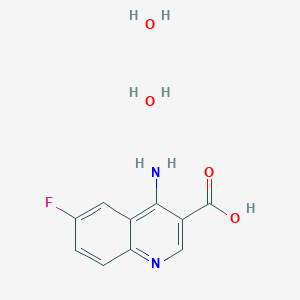

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate is systematically named based on its quinoline backbone and substituent positions. The parent structure, quinoline, is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. Substituents are assigned priority according to IUPAC rules:

- Position 3 : Carboxylic acid group (-COOH)

- Position 4 : Amino group (-NH₂)

- Position 6 : Fluorine atom (-F)

- Dihydrate : Two water molecules of crystallization

The CAS registry number 1609403-61-3 uniquely identifies this compound in chemical databases. Its structural isomerism is minimized due to the fixed positions of substituents on the quinoline scaffold.

Table 1: Nomenclature and Registry Details

| Parameter | Value/Description |

|---|---|

| IUPAC Name | 4-Amino-6-fluoroquinoline-3-carboxylic acid dihydrate |

| CAS Number | 1609403-61-3 |

| InChI Key | IGIAJNSHNWILGT-UHFFFAOYSA-N |

| InChI Code | 1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 |

Molecular Formula and Weight Calculation

The molecular formula C₁₀H₁₁FN₂O₄ accounts for the quinoline core (C₉H₅N), substituents (-NH₂, -F, -COOH), and two water molecules. Molecular weight is calculated as:

$$

\text{C}{10}\text{H}{11}\text{FN}2\text{O}4 = (10 \times 12.01) + (11 \times 1.008) + (19.00) + (2 \times 14.01) + (4 \times 16.00) = 242.2 \, \text{g/mol}

$$

Table 2: Elemental Composition and Weight

| Element | Quantity | Atomic Mass (g/mol) | Contribution |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.1 |

| Hydrogen | 11 | 1.008 | 11.088 |

| Fluorine | 1 | 19.00 | 19.00 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 4 | 16.00 | 64.00 |

| Total | 242.2 |

Crystallographic Characterization of Dihydrate Form

While specific crystallographic data (e.g., unit cell parameters, space group) for 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate are not explicitly documented in the provided sources, structural analogs provide insights. For example, related quinolinecarboxylic acid derivatives often form zwitterionic structures due to proton transfer between the carboxylic acid and amino groups.

Key Features Inferred from Analogous Systems:

- Hydrogen Bonding :

- Intramolecular : Likely between the amino group (-NH₂) and carboxylic acid (-COOH), forming an S(5) ring motif.

- Intersubunit : Water molecules may bridge adjacent zwitterions via O–H⋯O or N–H⋯O interactions.

- Supramolecular Arrangement :

Table 3: Hypothetical Crystallographic Features

| Feature | Description |

|---|---|

| Zwitterion Formation | Proton transfer between -NH₂ and -COOH |

| Water Coordination | Two H₂O molecules per formula unit |

| Packing Motif | Hydrogen-bonded chains/ladders |

Experimental verification via X-ray diffraction would confirm these hypotheses.

Properties

IUPAC Name |

4-amino-6-fluoroquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIAJNSHNWILGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate typically involves the reaction of 4-amino-6-fluoroquinoline with carboxylic acid derivatives under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substituting agents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce various substituted quinoline compounds .

Scientific Research Applications

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Amino vs.

- Fluorine Position : Fluorine at position 6 (target compound) versus position 7 () alters electronic distribution and steric effects, influencing receptor binding .

- Dihydrate Form: The dihydrate structure may improve aqueous solubility compared to anhydrous or monohydrate forms (e.g., ’s ethyl ester monohydrate) .

Physicochemical Comparisons:

- Lipophilicity: The trifluoromethoxy group in increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s amino group (logP ~1.8 estimated), affecting membrane permeability .

- Acidity : The carboxylic acid moiety (pKa ~2-3) is common across derivatives, but electron-withdrawing groups (e.g., CF₃O in ) may lower pKa further .

Biological Activity

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, alongside detailed research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . The presence of an amino group and a fluorine atom at specific positions enhances its reactivity and biological activity. The dihydrate form indicates it contains two molecules of water in its crystalline structure, which can influence its solubility and stability.

The biological activity of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate primarily involves the inhibition of key enzymes such as topoisomerase II , which is essential for DNA replication and cell division. This inhibition disrupts cellular processes and can induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Its effectiveness has been compared to established antibiotics like ciprofloxacin. The following table summarizes its antibacterial activity against different microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Comparison to Ciprofloxacin |

|---|---|---|

| Escherichia coli | 22 | Higher |

| Staphylococcus aureus | 19 | Comparable |

| Pseudomonas aeruginosa | 25 | Higher |

| Candida albicans | 18 | Comparable |

The compound's unique structural features contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and binding affinity to target proteins .

Anticancer Properties

In addition to its antimicrobial effects, 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate has shown potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Notably, it has been evaluated against various cancer cell lines with promising results.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate against clinical isolates of bacteria demonstrated significant antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The results indicated a correlation between the compound's structure and its antibacterial potency .

- Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table compares 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-8-fluoro-3-quinolinecarboxylic acid | Fluorine at position 8 | Different biological activity due to fluorine placement |

| Ciprofloxacin | Fluorinated quinolone | Broad-spectrum antibiotic widely used |

| 5-Fluoroquinolone | Fluorine at position 5 | Commonly used for respiratory infections |

Q & A

Q. What are the key synthetic pathways and optimization strategies for 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted aniline precursors with fluorinated intermediates, followed by hydrolysis and crystallization. For optimization, employ statistical design of experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity by analyzing interactions between variables . Patents describe similar quinolinecarboxylic acid derivatives synthesized via cyclopropane ring introduction and fluorine substitution at position 6, emphasizing controlled crystallization to isolate dihydrate forms .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use X-ray crystallography to confirm the dihydrate structure and fluorine substitution pattern. Complement with ¹⁹F NMR (to verify fluorination) and ¹H/¹³C NMR (to assess amino and carboxylic acid functional groups). Purity can be quantified via HPLC-UV (≥98% purity threshold) with a C18 column and acidic mobile phase (0.1% TFA in water/acetonitrile). Thermal gravimetric analysis (TGA) distinguishes bound water in the dihydrate from residual solvents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines : use fume hoods for synthesis, nitrile gloves, and safety goggles. Avoid inhalation of fine powders (use N95 masks). Store in airtight containers under inert gas (argon) to prevent hydration/dehydration shifts. Emergency procedures for spills include neutralization with bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s antibacterial mechanism of action?

- Methodological Answer : Conflicting data on bacterial target specificity (e.g., DNA gyrase vs. topoisomerase IV inhibition) can be addressed via molecular dynamics simulations and docking studies . Use quantum mechanical/molecular mechanical (QM/MM) hybrid models to map interactions between the quinoline core and enzyme active sites. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ comparisons) .

Q. What experimental strategies mitigate discrepancies in reported solubility and bioavailability data?

- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., anhydrate vs. dihydrate). Conduct phase solubility studies in biorelevant media (FaSSIF/FeSSIF) to assess hydration stability. Use powder X-ray diffraction (PXRD) to monitor phase transitions under varying humidity. For bioavailability, employ parallel artificial membrane permeability assays (PAMPA) to correlate solubility with permeation .

Q. How can substituent variations at position 7 impact bioactivity, and how should structure-activity relationship (SAR) studies be designed?

- Methodological Answer : Replace the amino group at position 7 with piperazinyl or methyl-piperazine moieties to assess antibacterial spectrum changes. Use fragment-based drug design (FBDD) libraries to screen substituents. Prioritize compounds with logP < 3 (to balance lipophilicity) and polar surface area < 80 Ų (for membrane penetration). Validate SAR via time-kill assays against Gram-negative pathogens .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.